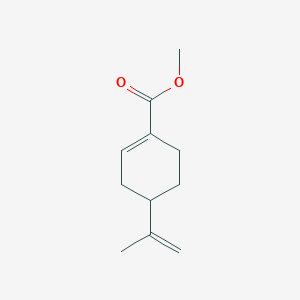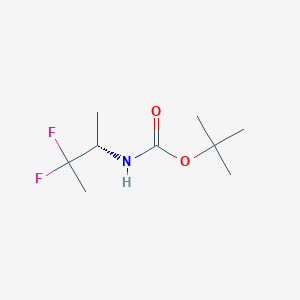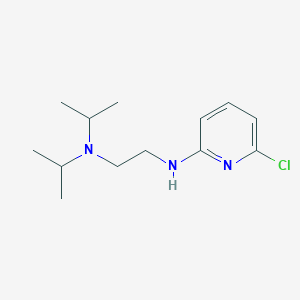
N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethane-1,2-diamine moiety substituted with two isopropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with isopropylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.
Reduction: Formation of N-(6-aminopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-bromopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(6-fluoropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(6-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
Uniqueness
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the pyridine ring.
Propiedades
Fórmula molecular |
C13H22ClN3 |
|---|---|
Peso molecular |
255.79 g/mol |
Nombre IUPAC |
N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22ClN3/c1-10(2)17(11(3)4)9-8-15-13-7-5-6-12(14)16-13/h5-7,10-11H,8-9H2,1-4H3,(H,15,16) |
Clave InChI |
JNCLFIILOYSXHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC1=NC(=CC=C1)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


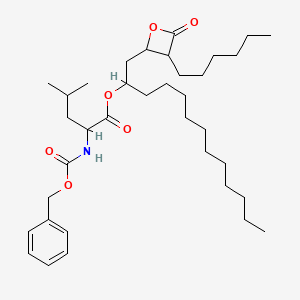
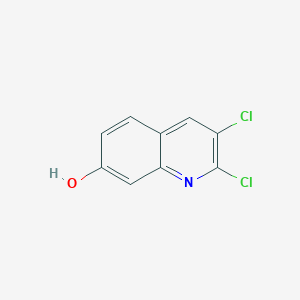

![3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)

![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)
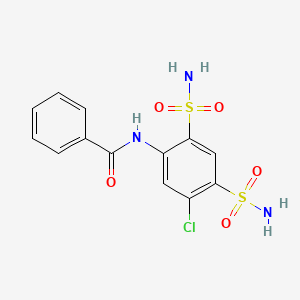

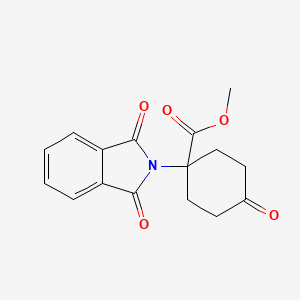
![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)
